Fevipiprant

Catalog No.
S527945
CAS No.
872365-14-5
M.F
C19H17F3N2O4S
M. Wt
426.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fevipiprant

CAS Number

872365-14-5

Product Name

Fevipiprant

IUPAC Name

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid

Molecular Formula

C19H17F3N2O4S

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)

InChI Key

GFPPXZDRVCSVNR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-methanesulfonylbenzyl)-2-methyl-1H-pyrrolo(2,3-b)pyridin-3-yl)acetic acid, fevipiprant, NVP-QAW039

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O

Description

The exact mass of the compound Fevipiprant is 426.0861 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fevipiprant and Lung Function

Several phase 2 studies have investigated the effect of Fevipiprant on lung function in people with asthma. These studies have shown that Fevipiprant, particularly at higher doses (500mg daily), can improve lung function as measured by forced expiratory volume in one second (FEV1) in patients with existing airflow limitations [].

However, results from larger phase 3 trials have been mixed. While some studies showed improvements in lung function with Fevipiprant use, others did not [, ].

Safety and tolerability

Studies have shown that Fevipiprant is generally well-tolerated at daily doses ranging from 50mg to 500mg []. The most common side effects reported in studies were headache, nasopharyngitis (inflammation of the nose and pharynx), and diarrhea [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

426.0861

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2PEX5N7DQ4

Drug Indication

Treatment of asthma

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGDR [HSA:5729] [KO:K04332]

Other CAS

872365-14-5

Wikipedia

Fevipiprant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Gonem S, Berair R, Singapuri A, Hartley R, Laurencin MF, Bacher G, Holzhauer B, Bourne M, Mistry V, Pavord ID, Mansur AH, Wardlaw AJ, Siddiqui SH, Kay RA, Brightling CE. Fevipiprant, a prostaglandin D(2) receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial. Lancet Respir Med. 2016 Aug 5. pii: S2213-2600(16)30179-5. doi: 10.1016/S2213-2600(16)30179-5. [Epub ahead of print] PubMed PMID: 27503237.
2: Erpenbeck VJ, Popov TA, Miller D, Weinstein SF, Spector S, Magnusson B, Osuntokun W, Goldsmith P, Weiss M, Beier J. The oral CRTh2 antagonist QAW039 (fevipiprant): A phase II study in uncontrolled allergic asthma. Pulm Pharmacol Ther. 2016 Aug;39:54-63. doi: 10.1016/j.pupt.2016.06.005. Epub 2016 Jun 21. PubMed PMID: 27354118.
3: Erpenbeck VJ, Vets E, Gheyle L, Osuntokun W, Larbig M, Neelakantham S, Sandham D, Dubois G, Elbast W, Goldsmith P, Weiss M. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers. Clin Pharmacol Drug Dev. 2016 Jul;5(4):306-13. doi: 10.1002/cpdd.244. Epub 2016 Mar 28. PubMed PMID: 27310331.
4: Sykes DA, Bradley ME, Riddy DM, Willard E, Reilly J, Miah A, Bauer C, Watson SJ, Sandham DA, Dubois G, Charlton SJ. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol Pharmacol. 2016 May;89(5):593-605. doi: 10.1124/mol.115.101832. Epub 2016 Feb 25. PubMed PMID: 26916831.
5: Luu VT, Goujon JY, Meisterhans C, Frommherz M, Bauer C. Synthesis of a high specific activity methyl sulfone tritium isotopologue of fevipiprant (NVP-QAW039). J Labelled Comp Radiopharm. 2015 May 15;58(5):188-95. doi: 10.1002/jlcr.3281. Epub 2015 Apr 16. PubMed PMID: 25881897.

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